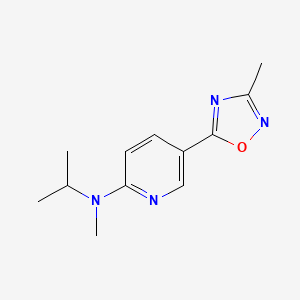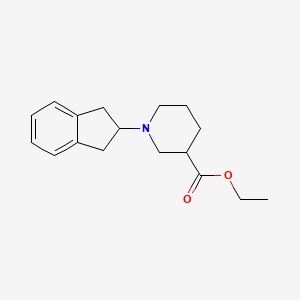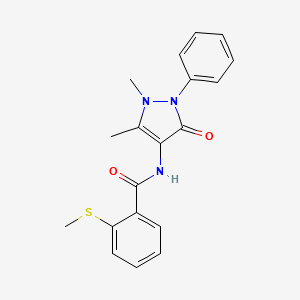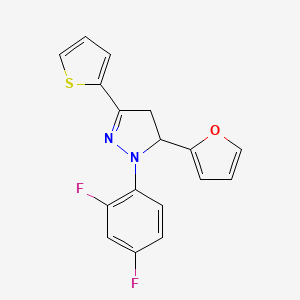
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine, also known as IMX-942, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the inhibition of bacterial cell wall synthesis by targeting the enzyme MurB. This enzyme is involved in the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. By inhibiting this enzyme, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine prevents the formation of the cell wall, leading to bacterial cell death.
Biochemical and physiological effects:
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been shown to have a low toxicity profile, making it a potential candidate for the development of new antibiotics. It has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed, distributed, metabolized, and excreted by the body. In addition, it has been shown to have good stability in various biological fluids, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One advantage of using N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine in lab experiments is its low toxicity profile, which makes it a safer alternative to other antibacterial agents. However, one limitation is that it may not be effective against all types of bacteria, as its mechanism of action targets a specific enzyme involved in bacterial cell wall synthesis.
将来の方向性
There are several future directions for the study of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. One direction is the development of new antibiotics based on the structure of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. Another direction is the study of its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to determine its effectiveness against different types of bacteria and to optimize its pharmacokinetic properties for use in humans.
In conclusion, N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to determine its full potential as a new antibiotic and to optimize its pharmacokinetic properties for use in humans.
合成法
The synthesis of N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves the reaction of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine with N-isopropyl-N-methylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as column chromatography, recrystallization, or HPLC.
科学的研究の応用
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have antibacterial and anti-inflammatory properties, making it a potential candidate for the treatment of various infections and inflammatory diseases. It has also been studied for its potential use as an analgesic and anesthetic agent.
特性
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)16(4)11-6-5-10(7-13-11)12-14-9(3)15-17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHPPLZKFBFKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)


![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)



![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)